![molecular formula C10H14O6 B168369 Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate CAS No. 116280-23-0](/img/structure/B168369.png)
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate
Overview
Description
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, also known as Propanedioic acid, 2-methylene-, 1-(2-ethoxy-2-oxoethyl) 3-ethyl ester, is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.21 g/mol . This compound is characterized by its liquid form and has a boiling point of 98-99°C at 0.1 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Summary of Synthesis Methods
Method | Key Reactants | Catalyst | Yield (%) | Notes |
---|---|---|---|---|
Method A | Diethyl malonate + Ethyl formate | Dibenzo-24-crown ether-8 | Up to 94% | Environmentally friendly |
Method B | Triethyl orthoformate + Diethyl malonate | Ionic catalyst | Variable | High energy consumption |
Pharmaceutical Applications
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate serves as an important intermediate in the synthesis of various pharmaceutical compounds:
- Antitumor Agents : It is used in synthesizing tivozanib, a drug used for treating kidney cancer.
- Antibacterial Drugs : The compound is involved in the production of quinolone antibiotics, which are critical for treating bacterial infections.
Case Study: Tivozanib Synthesis
A study demonstrated the use of this compound in synthesizing tivozanib through a series of reactions that involve cyclization and functional group modifications. The process yielded high purity and efficiency, showcasing the compound's utility in pharmaceutical chemistry.
Agrochemical Applications
In agrochemistry, this compound is utilized to synthesize herbicides and pesticides. Its ability to form complex structures allows for the development of effective agents that can target specific biological pathways in pests and weeds.
Material Science Applications
This compound is also explored in materials science for creating polymers and resins. Its reactivity enables the formation of cross-linked structures that enhance material properties such as durability and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of functional groups such as the ethoxycarbonylmethyl and methylidene groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate can be compared with similar compounds such as:
Methylidene malonate: Similar structure but with different substituents.
Ethyl acetoacetate: Shares the ethyl ester group but differs in the overall structure.
Diethyl malonate: Similar ester functionality but lacks the methylidene group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .
Biological Activity
Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, a compound of increasing interest in the field of medicinal chemistry, possesses various biological activities that make it a candidate for therapeutic applications. This article delves into its biological activity, discussing its synthesis, mechanisms of action, and potential applications supported by recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a methylidene moiety. The synthesis typically involves the condensation of ethyl malonate derivatives with appropriate aldehydes or ketones under controlled conditions to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Colo205 (colorectal cancer) with IC50 values ranging from 0.131 μM to 0.161 μM against specific protein targets involved in tumor growth and survival pathways .
Antifungal Activity
In addition to its anticancer properties, this compound has demonstrated antifungal activity. In vitro studies have shown that related compounds can inhibit the mycelial growth of phytopathogens, with IC50 values indicating effective concentrations below 0.5 µM for certain derivatives . This suggests potential applications in agricultural settings for crop protection.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antifungal Mechanisms : The antifungal activity is likely due to disruption of fungal cell wall synthesis and function.
Case Studies
A notable study evaluated the efficacy of various ethyl malonate derivatives against different cancer cell lines using the MTT assay. The results indicated that certain modifications to the ethyl malonate structure could enhance anticancer activity significantly, suggesting a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl 2-methylidenepropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-4-14-8(11)6-16-10(13)7(3)9(12)15-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWUEBGICZSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148184-12-7 | |
Record name | Propanedioic acid, 2-methylene-, 1-(2-ethoxy-2-oxoethyl) 3-ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148184-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601335531 | |
Record name | 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116280-23-0 | |
Record name | 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-2-oxoethyl ethyl methylenemalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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